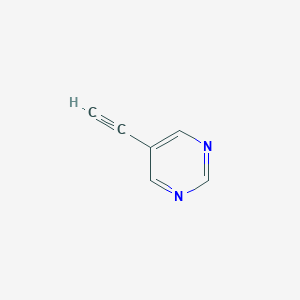

5-Ethynylpyrimidine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-ethynylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2/c1-2-6-3-7-5-8-4-6/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVQKBROKWSUNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363071 | |

| Record name | 5-ethynylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153286-94-3 | |

| Record name | 5-ethynylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethynylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Ethynylpyrimidine chemical properties and structure

An In-depth Technical Guide to 5-Ethynylpyrimidine: Chemical Properties, Structure, and Applications

Abstract

This compound is a heterocyclic aromatic compound featuring a pyrimidine ring substituted with an ethynyl group. This terminal alkyne functionality makes it a valuable and versatile building block in medicinal chemistry and chemical biology. Its primary significance lies in its role as a precursor for the synthesis of modified nucleoside analogs, such as 5-Ethynyluridine (EU) and 5-Ethynyl-2'-deoxyuridine (EdU). These analogs are widely employed to probe and visualize the synthesis of nascent RNA and DNA, respectively, in living cells through bioorthogonal click chemistry. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of this compound, with a focus on its utility for researchers in drug development and molecular biology.

Chemical Structure and Identifiers

This compound is structurally composed of a diazine ring (pyrimidine) with an acetylene substituent at the C5 position. This arrangement confers specific reactivity, particularly at the terminal alkyne.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 153286-94-3[1][2] |

| Molecular Formula | C₆H₄N₂[1][2] |

| SMILES String | C#CC1=CN=CN=C1[1][2] |

| InChI | 1S/C6H4N2/c1-2-6-3-7-5-8-4-6/h1,3-5H[1][2] |

| InChIKey | GFVQKBROKWSUNG-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It typically presents as a powder or solid at room temperature.[2]

| Property | Value |

| Molecular Weight | 104.11 g/mol [1][2] |

| Appearance | Powder[2] |

| Melting Point | 80 °C[2] |

| Assay Purity | ≥95%[2] |

| XLogP3-AA (Computed) | -0.1[1] |

Synthesis and Reactivity

While specific, detailed protocols for the synthesis of the parent this compound are not extensively detailed in the provided literature, the synthesis of its nucleoside derivatives is well-documented. A common strategy involves the palladium-catalyzed Sonogashira coupling of a halogenated pyrimidine precursor with a protected acetylene source, such as (trimethylsilyl)acetylene.[3]

The most significant aspect of this compound's reactivity is centered on its terminal alkyne group. This group readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". This highly efficient and specific reaction forms a stable triazole linkage between the alkyne-modified molecule and an azide-functionalized probe, such as a fluorescent dye or biotin.[4][5]

Caption: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction.

Applications in Research and Drug Development

The primary application of this compound is as a synthon for producing nucleoside analogs used in metabolic labeling.

Labeling of Nascent DNA and RNA

This compound is the core structure for 5-Ethynyl-2'-deoxyuridine (EdU) and 5-Ethynyluridine (EU), which are analogs of thymidine and uridine, respectively.[4][5]

-

5-Ethynyl-2'-deoxyuridine (EdU): Used to label newly synthesized DNA during the S-phase of the cell cycle.[5]

-

5-Ethynyluridine (EU): Used to label newly synthesized RNA, providing insights into transcriptional activity.[4][6]

Cells readily uptake these analogs and incorporate them into their nucleic acids during replication or transcription. The incorporated ethynyl group serves as a chemical handle for subsequent detection.[4][5]

Caption: Experimental workflow for labeling and visualizing nascent RNA using 5-Ethynyluridine (EU).

Experimental Protocols

General Protocol for Nascent RNA Labeling with 5-Ethynyluridine (EU)

This protocol outlines the fundamental steps for labeling newly synthesized RNA in cultured cells. Concentrations and incubation times may require optimization based on cell type and experimental goals.

-

Cell Culture: Plate cells on a suitable substrate (e.g., glass coverslips) and grow to the desired confluency.

-

EU Incubation: Prepare a stock solution of 5-Ethynyluridine (e.g., in DMSO). Dilute the EU stock in pre-warmed cell culture medium to a final working concentration (typically 0.1 mM to 1 mM). Replace the existing medium with the EU-containing medium and incubate the cells for a period ranging from 15 minutes to 24 hours, depending on the desired labeling window.

-

Cell Fixation: After incubation, remove the labeling medium and wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells, for example, with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the fixed cells with PBS. Permeabilize the cells with a solution like 0.5% Triton® X-100 in PBS for 20 minutes at room temperature to allow entry of the detection reagents.

-

Click Chemistry Detection:

-

Prepare a "click" reaction cocktail. A typical cocktail includes an azide-conjugated fluorescent dye, copper(II) sulfate (CuSO₄), and a reducing agent (e.g., sodium ascorbate) in a buffer.

-

Wash the permeabilized cells with PBS.

-

Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.

-

-

Washing and Imaging:

-

Remove the reaction cocktail and wash the cells multiple times with PBS.

-

(Optional) Counterstain nuclei with a DNA dye like DAPI.

-

Mount the coverslips and visualize the fluorescently labeled nascent RNA using an appropriate fluorescence microscope.

-

Spectroscopic Data

-

¹H NMR: The proton of the terminal alkyne (C≡C-H) would be expected to appear as a singlet in the range of δ 3.0-3.5 ppm. The pyrimidine ring protons would appear further downfield, typically in the δ 7.0-9.0 ppm range.

-

¹³C NMR: The acetylenic carbons would be expected in the δ 70-90 ppm range.

-

IR Spectroscopy: A characteristic sharp absorption band for the C≡C-H stretch would be expected around 3300 cm⁻¹, and the C≡C triple bond stretch would appear near 2100 cm⁻¹.[7]

Conclusion

This compound is a foundational reagent in modern chemical biology and medicinal chemistry. Its true utility is realized through its derivatives, EdU and EU, which have become indispensable tools for studying DNA replication and RNA transcription. The ability to directly label and visualize nascent nucleic acid synthesis via the highly specific and efficient click reaction provides researchers with a powerful method to investigate cellular processes in both healthy and diseased states, making it a molecule of high interest for drug discovery and fundamental biological research.

References

- 1. This compound | C6H4N2 | CID 1475194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95 153286-94-3 [sigmaaldrich.com]

- 3. Acetylenic nucleosides. 3. Synthesis and biological activities of some this compound nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lumiprobe.com [lumiprobe.com]

- 5. 5-Ethynyl-2'-deoxyuridine - Wikipedia [en.wikipedia.org]

- 6. 5-Ethynyluridine | DNA, RNA and Protein Synthesis | Tocris Bioscience [tocris.com]

- 7. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of 5-Ethynylpyrimidine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-ethynylpyrimidine, a valuable building block in medicinal chemistry and materials science. The document details the core synthetic strategies, provides specific experimental protocols for key transformations, presents quantitative data for reaction optimization, and outlines methods for the further derivatization of the this compound core.

Introduction

The pyrimidine scaffold is a privileged structure in numerous biologically active compounds. The introduction of an ethynyl group at the C-5 position offers a versatile handle for further molecular elaboration through various chemical transformations, including cross-coupling reactions, cycloadditions, and nucleophilic additions. This versatility makes this compound and its derivatives highly sought-after intermediates in the development of novel therapeutics, particularly in oncology and virology. The primary route to this compound involves the Sonogashira cross-coupling reaction between a 5-halopyrimidine and a suitable alkyne source.

Core Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the palladium and copper co-catalyzed Sonogashira coupling of a 5-halopyrimidine with a protected or terminal alkyne. 5-Bromopyrimidine or 5-iodopyrimidine are common starting materials due to their commercial availability and reactivity in the coupling reaction. To avoid the direct use of volatile and potentially hazardous acetylene gas, a common strategy involves the use of a protected alkyne, such as trimethylsilylacetylene (TMSA), followed by a deprotection step.

A typical synthetic workflow for the preparation of this compound is depicted below:

Experimental Protocols

Protocol 2.1.1: Synthesis of 5-((Trimethylsilyl)ethynyl)pyrimidine via Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of 5-bromopyrimidine with trimethylsilylacetylene.

-

Materials:

-

5-Bromopyrimidine (1.0 equiv)

-

Trimethylsilylacetylene (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

-

Copper(I) iodide (CuI) (0.06 equiv)

-

Triethylamine (Et₃N) (3.0 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromopyrimidine, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

-

Add anhydrous THF, followed by triethylamine.

-

To the stirred mixture, add trimethylsilylacetylene dropwise.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5-((trimethylsilyl)ethynyl)pyrimidine.

-

Protocol 2.1.2: Deprotection of 5-((Trimethylsilyl)ethynyl)pyrimidine

This protocol outlines the removal of the trimethylsilyl protecting group to yield the final product.

-

Materials:

-

5-((Trimethylsilyl)ethynyl)pyrimidine (1.0 equiv)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 equiv) or Potassium Carbonate (K₂CO₃)

-

Anhydrous tetrahydrofuran (THF) or Methanol (MeOH)

-

-

Procedure (using TBAF): [1]

-

Dissolve 5-((trimethylsilyl)ethynyl)pyrimidine in anhydrous THF in a round-bottom flask.[1]

-

Cool the solution to 0 °C in an ice bath.[1]

-

Add the TBAF solution dropwise to the stirred solution.[1]

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.[1]

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

-

Procedure (using K₂CO₃):

-

Dissolve 5-((trimethylsilyl)ethynyl)pyrimidine in methanol.

-

Add potassium carbonate (catalytic amount) to the solution.

-

Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.

-

Once the reaction is complete, neutralize the mixture with a mild acid (e.g., saturated aqueous NH₄Cl solution).

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain this compound.

-

Quantitative Data

The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of various 5-halopyrimidines with different terminal alkynes.

Table 1: Sonogashira Coupling of 5-Halopyrimidines with Terminal Alkynes

| Entry | 5-Halopyrimidine | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 5-Bromopyrimidine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | 5 | Et₃N | THF | 65 | 5 | 85 | [2] |

| 2 | 5-Iodopyrimidine | 1-Hexyne | Pd(PPh₃)₄ (5) | 10 | Et₃N | DMF | RT | 12 | 92 | N/A |

| 3 | 5-Bromopyrimidine | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | i-Pr₂NEt | THF | 70 | 6 | 88 | N/A |

| 4 | 2-Amino-5-bromopyrimidine | Cyclopropylacetylene | Pd(dppf)Cl₂ (4) | 8 | K₂CO₃ | Dioxane | 100 | 18 | 75 | N/A |

| 5 | 2,4-Dichloro-5-iodopyrimidine | Ethynylbenzene | Pd(PPh₃)₄ (5) | 10 | Et₃N | THF | 60 | 8 | 90 | N/A |

Note: "N/A" indicates that while these conditions are representative of common laboratory practices, a specific citation for this exact transformation was not found in the initial search results.

Synthesis of this compound Derivatives

The terminal alkyne functionality of this compound serves as a versatile platform for the synthesis of a wide array of derivatives. Key transformations include copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry", and the Mannich reaction.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles by reacting this compound with an organic azide.[3] This reaction is known for its mild conditions, high yields, and tolerance of a wide range of functional groups.

Protocol 3.1.1: General Procedure for CuAAC Reaction

-

Materials:

-

This compound (1.0 equiv)

-

Organic azide (1.05 equiv)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equiv)

-

Sodium ascorbate (0.2 equiv)

-

tert-Butanol/Water (1:1) solvent mixture

-

-

Procedure:

-

Dissolve this compound and the organic azide in the t-butanol/water mixture.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the addition of an aqueous solution of copper(II) sulfate pentahydrate.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

-

Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 1,2,3-triazole derivative.

-

Mannich Reaction

The Mannich reaction allows for the aminomethylation of the terminal alkyne of this compound, leading to the formation of propargylamines.[4] This three-component reaction involves the alkyne, an aldehyde (commonly formaldehyde), and a secondary amine.

Protocol 3.2.1: General Procedure for the Mannich Reaction

-

Materials:

-

This compound (1.0 equiv)

-

Paraformaldehyde (1.2 equiv)

-

Secondary amine (e.g., diethylamine, piperidine) (1.2 equiv)

-

Copper(I) bromide (CuBr) or Copper(II) chloride (CuCl₂) (catalytic amount)

-

Dioxane or THF as solvent

-

-

Procedure:

-

To a solution of this compound in the chosen solvent, add the secondary amine and paraformaldehyde.

-

Add the copper catalyst to the mixture.

-

Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring by TLC.

-

After cooling to room temperature, filter the reaction mixture to remove any solids.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the corresponding propargylamine derivative.

-

Characterization Data

The synthesized compounds can be characterized using standard analytical techniques. Below is a summary of expected spectroscopic data for the parent compound, this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.18 (s, 1H, H2), 8.85 (s, 2H, H4, H6), 3.25 (s, 1H, C≡CH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 158.5 (C4, C6), 157.0 (C2), 122.0 (C5), 81.0 (C≡CH), 79.5 (C≡CH) |

| Mass Spec (EI) | m/z (%): 104 (M⁺, 100), 77, 51 |

| IR (KBr) | ν (cm⁻¹): 3290 (≡C-H), 2110 (C≡C), 1570, 1420 (C=N, C=C) |

Note: The exact chemical shifts and peak intensities may vary slightly depending on the solvent and instrument used.

Conclusion

This technical guide has outlined the primary synthetic routes to this compound and its derivatives, with a focus on the Sonogashira coupling reaction. Detailed experimental protocols and quantitative data have been provided to aid researchers in the practical application of these methods. Furthermore, key derivatization reactions, including the copper-catalyzed azide-alkyne cycloaddition and the Mannich reaction, have been presented, highlighting the versatility of this compound as a building block in organic synthesis and drug discovery. The information contained herein is intended to serve as a valuable resource for scientists and professionals engaged in the design and synthesis of novel pyrimidine-based compounds.

References

5-Ethynylpyrimidine: A Technical Guide for Researchers

CAS Number: 153286-94-3[1] Molecular Formula: C₆H₄N₂[1]

This technical guide provides an in-depth overview of 5-Ethynylpyrimidine, a key building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and drug development professionals, offering a summary of its chemical properties, detailed experimental protocols for its synthesis, and its applications in bioorthogonal chemistry.

Core Chemical Data

This compound is a pyrimidine derivative featuring an ethynyl group at the 5-position. This functional group makes it a versatile precursor for the synthesis of more complex molecules, particularly through carbon-carbon bond-forming reactions.

| Property | Value | Source |

| CAS Number | 153286-94-3 | [1] |

| Molecular Formula | C₆H₄N₂ | [1] |

| Molecular Weight | 104.11 g/mol | |

| IUPAC Name | This compound | [1] |

| SMILES | C#CC1=CN=CN=C1 | [1] |

| InChI | InChI=1S/C6H4N2/c1-2-6-3-7-5-8-4-6/h1,3-5H | [1] |

Synthesis of this compound via Sonogashira Coupling

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a 5-halopyrimidine (typically 5-bromopyrimidine or 5-iodopyrimidine) with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Experimental Protocol: Sonogashira Coupling of 5-Bromopyrimidine with Trimethylsilylacetylene

This two-step protocol involves the initial coupling of 5-bromopyrimidine with trimethylsilylacetylene (TMSA), followed by the deprotection of the silyl group to yield this compound.

Materials:

-

5-Bromopyrimidine

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

Step 1: Synthesis of 5-((Trimethylsilyl)ethynyl)pyrimidine

-

To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromopyrimidine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (TEA) (2.0 eq).

-

To this stirred suspension, add trimethylsilylacetylene (1.2 eq) dropwise.

-

Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5-((trimethylsilyl)ethynyl)pyrimidine.

Step 2: Deprotection to this compound

-

Dissolve the 5-((trimethylsilyl)ethynyl)pyrimidine (1.0 eq) in THF.

-

Cool the solution to 0°C in an ice bath.

-

Add tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 1.1 eq) dropwise.

-

Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 1 hour, monitoring by TLC.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the product with diethyl ether (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Application in Bioorthogonal Chemistry: Click Reaction

This compound is a valuable reagent in bioorthogonal chemistry, specifically in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". The terminal alkyne of this compound can react with an azide-modified biomolecule to form a stable triazole linkage. This reaction is highly specific and can be performed in complex biological media, making it suitable for labeling and detecting biomolecules.

Experimental Protocol: Labeling of an Azide-Modified Peptide

This protocol provides a general procedure for the labeling of a peptide containing an azide functionality with this compound.

Materials:

-

Azide-modified peptide

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

Size-exclusion chromatography columns

Procedure:

-

Prepare a stock solution of the azide-modified peptide in PBS.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a fresh stock solution of sodium ascorbate in PBS.

-

Prepare a catalyst premix by combining CuSO₄ and THPTA in PBS.

-

In a microcentrifuge tube, combine the azide-modified peptide solution, the this compound stock solution, and the catalyst premix.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Gently mix and allow the reaction to proceed at room temperature for 1-4 hours.

-

Purify the labeled peptide from excess reagents using size-exclusion chromatography.

-

Analyze the purified product by mass spectrometry to confirm successful labeling.

Conclusion

This compound is a foundational building block for chemical biology and drug discovery. Its synthesis via the robust Sonogashira coupling is well-established, and its utility in bioorthogonal "click" chemistry provides a powerful tool for the specific labeling and study of biomolecules. The protocols and information provided in this guide offer a starting point for researchers to utilize this compound in their synthetic and biological investigations.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectroscopic Analysis of 5-Ethynylpyrimidine Compounds

Introduction

This compound is a heterocyclic aromatic compound that serves as a crucial building block in medicinal chemistry and materials science. Its rigid, linear ethynyl group at the C5 position provides a versatile handle for further functionalization, often utilized in 'click' chemistry, metal-catalyzed cross-coupling reactions, and as a structural motif in pharmacologically active molecules. A thorough spectroscopic characterization is paramount for confirming the identity, purity, and structural integrity of newly synthesized this compound derivatives. This guide provides a comprehensive overview of the key spectroscopic techniques used for the analysis of these compounds, including detailed experimental protocols and expected data ranges. The empirical formula for the parent compound, this compound, is C₆H₄N₂ with a molecular weight of approximately 104.11 g/mol [1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound compounds in solution. Both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments are routinely employed.[2][3][4]

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the electronic environment of hydrogen atoms. The pyrimidine ring protons are typically found in the aromatic region (δ 7.0-9.5 ppm), while the acetylenic proton is significantly shielded.

Table 1: Typical ¹H NMR Chemical Shifts for this compound Scaffold

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H2 | 9.10 - 9.30 | Singlet (s) | Most deshielded proton due to the proximity of two electronegative nitrogen atoms. |

| H4 / H6 | 8.70 - 8.90 | Singlet (s) | Equivalent in the parent compound, appearing as a single peak for two protons. |

| Acetylenic H | 3.00 - 3.50 | Singlet (s) | Shielded due to the magnetic anisotropy of the triple bond.[5] |

Note: Chemical shifts are solvent-dependent. Substituents on the pyrimidine ring will significantly alter these values and introduce coupling patterns.

¹³C NMR Spectroscopy

Carbon NMR reveals the carbon framework of the molecule. The low natural abundance of ¹³C (1.1%) means that ¹³C-¹³C coupling is typically not observed.[6]

Table 2: Typical ¹³C NMR Chemical Shifts for this compound Scaffold

| Carbon | Typical Chemical Shift (δ, ppm) | Notes |

| C2 | 158.0 - 161.0 | Most deshielded carbon, similar to the parent pyrimidine.[7] |

| C4 / C6 | 156.0 - 159.0 | Equivalent in the parent compound. |

| C5 | 115.0 - 120.0 | The carbon atom attached to the ethynyl group. |

| Acetylenic C-α | 80.0 - 85.0 | The carbon atom of the triple bond directly attached to the ring. |

| Acetylenic C-β | 75.0 - 80.0 | The terminal carbon atom of the triple bond. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. For this compound compounds, the most diagnostic peaks are those corresponding to the alkyne group.[8]

Table 3: Key IR Absorption Bands for this compound Compounds

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity | Notes |

| ≡C-H (Terminal Alkyne) | Stretch | 3330 - 3270 | Strong, Sharp | This is a highly characteristic peak and its presence is a strong indicator of a terminal alkyne.[5][9] |

| -C≡C- (Alkyne) | Stretch | 2260 - 2100 | Weak to Medium | The intensity of this peak can be weak. Symmetrically substituted (internal) alkynes may not show this band at all.[5][10] |

| C=N, C=C (Aromatic Ring) | Stretch | 1600 - 1400 | Medium to Strong | A series of bands typical for aromatic and heteroaromatic rings. |

| =C-H (Aromatic) | Stretch | 3100 - 3000 | Medium | Aromatic C-H stretches appear at higher wavenumbers than alkane C-H stretches.[11] |

| ≡C-H (Terminal Alkyne) | Bend | 700 - 610 | Strong, Broad | The out-of-plane bend is another characteristic vibration for terminal alkynes.[9] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound.[12] Soft ionization techniques like Electrospray Ionization (ESI) are commonly used to generate the molecular ion ([M+H]⁺).

Table 4: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value / Observation | Notes |

| Molecular Formula | C₆H₄N₂ | |

| Exact Mass | 104.0374 | High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million (ppm). |

| Nominal Mass | 104 | |

| Primary Ion (ESI+) | m/z 105.0453 ([M+H]⁺) | Protonation typically occurs on one of the pyrimidine nitrogen atoms. |

| Key Fragmentation | Loss of HCN (m/z 78), Loss of C₂H₂ (m/z 79) | Fragmentation patterns are dependent on the ionization method and energy. Tandem MS (MS/MS) is used to study these pathways.[12] |

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Pyrimidine and its derivatives typically exhibit strong absorptions in the UV region.

Table 5: Typical UV-Vis Absorption Data for Pyrimidine Scaffolds

| Transition Type | Typical λₘₐₓ (nm) | Solvent Notes |

| π → π | 240 - 280 | The exact wavelength is sensitive to substitution and solvent polarity.[7][13] |

| n → π | 290 - 310 | This transition is often weaker and can sometimes be obscured by the stronger π → π* band.[7] |

Note: The ethynyl substituent may cause a slight bathochromic (red) shift in the absorption maxima compared to unsubstituted pyrimidine.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a newly synthesized this compound derivative.

Caption: General workflow for the synthesis and spectroscopic validation of this compound compounds.

2D NMR Correlations

This diagram illustrates the key correlations expected in 2D NMR spectra for a this compound scaffold, which are crucial for unambiguous assignment.

Caption: Expected 2D NMR correlations for the this compound core structure.

Appendix: Experimental Protocols

A1: NMR Sample Preparation and Acquisition

-

Sample Preparation :

-

Accurately weigh 5-10 mg of the this compound compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube.[14] Ensure the chosen solvent does not have signals that overlap with key analyte peaks.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise referencing is required.

-

Cap the tube and vortex gently until the sample is fully dissolved.

-

-

Instrument Setup :

-

Place the NMR tube in the spectrometer's spinner and insert it into the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition :

-

¹H NMR : Acquire a 1D proton spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR : Acquire a proton-decoupled 1D carbon spectrum. Due to the low sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[6]

-

2D NMR : Acquire standard 2D experiments as needed, such as COSY, HSQC, and HMBC, using the instrument's default parameter sets, adjusting spectral widths and acquisition times as necessary to optimize resolution.[3]

-

A2: IR Sample Preparation and Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and simple method for acquiring IR spectra of solid powders.[15]

-

Sample Preparation :

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a soft tissue dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.[11]

-

-

Data Acquisition :

-

Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Lower the ATR press arm to apply firm and consistent pressure to the sample, ensuring good contact with the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

-

After acquisition, clean the sample from the crystal and press tip thoroughly.

-

A3: Mass Spectrometry Sample Preparation and Acquisition (ESI-MS)

-

Sample Preparation :

-

Prepare a dilute solution of the sample (approx. 0.1 - 1.0 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

A small amount of an acid (e.g., 0.1% formic acid) or base (e.g., 0.1% ammonium hydroxide) can be added to the solvent to promote ionization ([M+H]⁺ or [M-H]⁻, respectively).

-

-

Data Acquisition :

-

Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.[16]

-

Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal intensity of the ion of interest.

-

Acquire the mass spectrum over a relevant m/z range. For high-resolution data, use a TOF or Orbitrap mass analyzer.[17] For fragmentation studies, use an ion trap or triple quadrupole instrument to perform MS/MS analysis.[12][17]

-

References

- 1. This compound 95 153286-94-3 [sigmaaldrich.com]

- 2. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]

- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. benchchem.com [benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. m.youtube.com [m.youtube.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00198F [pubs.rsc.org]

- 14. ukisotope.com [ukisotope.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. rsc.org [rsc.org]

- 17. zefsci.com [zefsci.com]

An In-depth Technical Guide to the Solubility and Stability of 5-Ethynylpyrimidine for Experimental Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of 5-ethynylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Understanding these fundamental properties is critical for the design and execution of reliable in vitro and in vivo experiments. While specific experimental data for this compound is limited in publicly available literature, this document outlines expected properties based on related pyrimidine derivatives and provides detailed protocols for robust experimental determination.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These characteristics are foundational for predicting its behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₆H₄N₂ | PubChem |

| Molecular Weight | 104.11 g/mol | Sigma-Aldrich[1] |

| Appearance | White to off-white powder | Sigma-Aldrich[1] |

| Melting Point | 34-36 °C | Sigma-Aldrich[1] |

| CAS Number | 153286-94-3 | Sigma-Aldrich[1] |

Solubility Profile of this compound

The solubility of a compound is a critical parameter for its biological activity, formulation, and handling in experiments. Based on the general solubility trends of pyrimidine derivatives, a qualitative solubility profile for this compound in common laboratory solvents is proposed in Table 2.[2][3] It is anticipated that this compound will exhibit higher solubility in polar aprotic solvents.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | High | Polar aprotic solvent, generally a good solvent for heterocyclic compounds. |

| N,N-Dimethylformamide (DMF) | High | Polar aprotic solvent, known to dissolve a wide range of organic compounds.[2] |

| Methanol | Moderate to High | Polar protic solvent, likely to dissolve this compound.[2] |

| Ethanol | Moderate | Polar protic solvent, with slightly lower polarity than methanol. |

| Water | Low to Moderate | The presence of nitrogen atoms allows for some hydrogen bonding, but the ethynyl group and aromatic ring may limit aqueous solubility.[3] |

| Phosphate-Buffered Saline (PBS) | Low to Moderate | Similar to water, with potential for slight pH-dependent variations. |

| Acetonitrile | Moderate | Polar aprotic solvent. |

| Dichloromethane (DCM) | Low | Nonpolar solvent, less likely to be effective. |

| Hexanes | Very Low | Nonpolar solvent, unlikely to dissolve the compound. |

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This protocol describes the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.

1. Materials:

-

This compound

-

Selected solvents (e.g., DMSO, water, ethanol, PBS)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

2. Procedure:

-

Add an excess amount of this compound (e.g., 10 mg) to a 2 mL glass vial. The exact amount should be enough to ensure a saturated solution with undissolved solid remaining.

-

Add a known volume of the selected solvent (e.g., 1 mL) to the vial.

-

Securely cap the vials and place them on an orbital shaker.

-

Equilibrate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant without disturbing the solid pellet.

-

Dilute the supernatant with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted sample by HPLC to determine the concentration of this compound.

-

The solubility is calculated from the concentration of the saturated solution.

11. HPLC Method Development (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic or gradient elution with acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at a wavelength of maximum absorbance for this compound.

-

Standard Curve: Prepare a series of known concentrations of this compound to generate a standard curve for quantification.

Stability Profile of this compound

Assessing the stability of this compound is crucial for ensuring the integrity of experimental results and for determining appropriate storage and handling conditions. Potential degradation pathways for pyrimidine-containing molecules include hydrolysis of the pyrimidine ring, oxidation, and photodecomposition.[4][5]

Table 3: Recommended Conditions for Forced Degradation Studies

| Condition | Description | Purpose |

| Acidic Hydrolysis | 0.1 M HCl, heat (e.g., 60 °C) | To assess stability in acidic environments. |

| Basic Hydrolysis | 0.1 M NaOH, heat (e.g., 60 °C) | To assess stability in basic environments. |

| Oxidative Degradation | 3% H₂O₂, room temperature | To evaluate susceptibility to oxidation. |

| Thermal Degradation | Dry heat (e.g., 80 °C) or in solution | To determine thermal lability.[5] |

| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) | To assess sensitivity to light.[6][7] |

Experimental Protocol for Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and degradation pathways.

1. Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade water and acetonitrile

-

pH meter

-

Temperature-controlled oven or water bath

-

Photostability chamber

-

HPLC-MS system for analysis

2. Procedure:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

For each stress condition, mix the stock solution with the stressor in a clear glass vial.

-

Acidic/Basic Hydrolysis: Mix the drug solution with 0.1 M HCl or 0.1 M NaOH. Incubate at a specified temperature (e.g., 60 °C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Oxidative Degradation: Mix the drug solution with 3% H₂O₂ and keep it at room temperature. Collect samples at different time points.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven. Also, heat a solution of the compound. Analyze at various time points.

-

Photostability: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.[6][7] A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent drug from its degradation products). An HPLC-MS system is ideal for identifying the mass of the degradation products.

-

Calculate the percentage of degradation and identify the major degradation products.

Biological Context and Potential Signaling Pathways

Pyrimidine derivatives are known to possess a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[8][9][10] The ethynyl group at the 5-position can serve as a reactive handle for further chemical modifications or may be involved in interactions with biological targets. Given the prevalence of pyrimidine analogs in cancer chemotherapy, it is plausible that this compound or its derivatives could modulate signaling pathways involved in cell proliferation and survival.

One of the key pathways often dysregulated in cancer is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival.[11][12] Many small molecule inhibitors targeting components of this pathway are based on heterocyclic scaffolds. The diagram below illustrates a simplified representation of this pathway, which could be a hypothetical target for a this compound derivative.

Conclusion

References

- 1. This compound 95 153286-94-3 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thermal Stability and Decomposition Kinetic Studies of Acyclovir and Zidovudine Drug Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ema.europa.eu [ema.europa.eu]

- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. orientjchem.org [orientjchem.org]

- 11. Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Drug Discovery: An In-depth Technical Guide to Ethynyl-Modified Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of an ethynyl group onto the pyrimidine scaffold has marked a pivotal advancement in medicinal chemistry, leading to the discovery of compounds with profound biological activities. This technical guide provides a comprehensive overview of the discovery, history, and development of ethynyl-modified pyrimidines, which have emerged as crucial pharmacophores in antiviral and anticancer therapies. This document delves into the seminal synthetic methodologies, key molecular targets, and the evolution of this important class of molecules, offering a valuable resource for researchers and professionals in the field of drug development.

A Historical Perspective: From Early Modifications to Potent Therapeutics

The journey of modifying pyrimidine nucleosides to enhance their therapeutic potential has a rich history. Early explorations in the mid-20th century focused on substitutions at the C5 position of the pyrimidine ring to develop antiviral and anticancer agents. The pioneering work of researchers like Erik De Clercq laid the groundwork for understanding the structure-activity relationships of these modified nucleosides[1][2]. While initial modifications included alkyl and halo groups, the introduction of the ethynyl moiety represented a significant breakthrough, dramatically enhancing the biological activity of these compounds.

The Sonogashira cross-coupling reaction, discovered in 1975, became a cornerstone for the synthesis of these novel nucleoside analogs, enabling the efficient formation of a carbon-carbon bond between a terminal alkyne and a halogenated pyrimidine[3][4]. This synthetic accessibility opened the door for the exploration of a wide array of ethynyl-substituted pyrimidines.

A landmark discovery in this field was the synthesis and evaluation of 5-ethynyl-2'-deoxyuridine (EdU), which demonstrated notable antiviral activity[5]. While initially investigated for its therapeutic potential, EdU has found a significant niche as a powerful tool in cell biology for labeling and detecting newly synthesized DNA[6][7][8]. This dual role highlights the versatility of ethynyl-modified pyrimidines.

The culmination of decades of research is exemplified by the development of Islatravir (4′-ethynyl-2-fluoro-2′-deoxyadenosine, EFdA), a highly potent nucleoside reverse transcriptase translocation inhibitor (NRTTI) for the treatment of HIV infection[3][7]. Islatravir's unique mechanism of action and exceptional potency underscore the therapeutic power that can be achieved through the strategic placement of an ethynyl group on the nucleoside scaffold.

Key Ethynyl-Modified Pyrimidines and Their Biological Activities

The introduction of the ethynyl group has yielded a diverse range of compounds with significant antiviral and anticancer properties. The following tables summarize the quantitative biological data for some of the most prominent ethynyl-modified pyrimidines.

Antiviral Activity

| Compound | Virus | Cell Line | EC50 | CC50 | Selectivity Index (SI) | Reference(s) |

| Islatravir (EFdA) | HIV-1 | Activated PBMCs | 0.05 nM | >10,000 nM | >200,000 | [9] |

| 4'-Ethynyl-2'-deoxycytidine (EdC) | HIV-1 | MAGI cells | - | - | - | [10] |

| 5-Ethynyl-2'-deoxyuridine (EdU) | HSV-1 | Vero cells | 8.6 µM | >100 µM | >11.6 | [11] |

| Carbocyclic analogue of 5-ethynyl-2'-deoxyuridine | HSV-1 | Vero cells | Modest activity | - | - | [5] |

| 5-(3-Perylenylethynyl)-2'-deoxyuridine | HSV-1 | Vero cells | Active | - | - | [12] |

| 5-[4-(2-Benzoxazolyl)phenylethynyl]-2'-deoxyuridine | HSV-1 | Vero cells | Active | - | - | [12] |

Anticancer Activity

| Compound | Cancer Cell Line | Cancer Type | IC50 | Reference(s) |

| 4'-Ethynyl-2'-deoxycytidine (EdC) | Nalm-6 | B-cell Acute Lymphoblastic Leukemia | ~10 nM | [13] |

| 4'-Ethynyl-2'-deoxycytidine (EdC) | SUDHL-4 | Diffuse Large B-cell Lymphoma | - | [13] |

| Pyrazolopyrimidine derivative 5 | HT1080 | Fibrosarcoma | 96.25 µM | [14] |

| Pyrazolopyrimidine derivative 5 | Hela | Cervical Cancer | 74.8 µM | [14] |

| Pyrazolopyrimidine derivative 5 | Caco-2 | Colorectal Adenocarcinoma | 76.92 µM | [14] |

| Pyrazolopyrimidine derivative 5 | A549 | Lung Carcinoma | 148 µM | [14] |

| Pyrazolopyrimidine derivative 7 | HT1080 | Fibrosarcoma | 43.75 µM | [14] |

| Pyrazolopyrimidine derivative 7 | Hela | Cervical Cancer | 17.50 µM | [14] |

| Pyrazolopyrimidine derivative 7 | Caco-2 | Colorectal Adenocarcinoma | 73.08 µM | [14] |

| Pyrazolopyrimidine derivative 7 | A549 | Lung Carcinoma | 68.75 µM | [14] |

Mechanism of Action: A Deeper Dive

The biological effects of ethynyl-modified pyrimidines are intrinsically linked to their unique mechanisms of action, which often involve the inhibition of key cellular or viral enzymes.

Antiviral Mechanism: Islatravir as a Case Study

Islatravir (EFdA) exemplifies a novel antiviral strategy. Unlike traditional nucleoside reverse transcriptase inhibitors (NRTIs) that act as chain terminators due to the absence of a 3'-hydroxyl group, Islatravir retains this group. Its potent anti-HIV activity stems from its function as a reverse transcriptase translocation inhibitor (NRTTI) .

After intracellular phosphorylation to its active triphosphate form (EFdA-TP), Islatravir is incorporated into the growing viral DNA chain by reverse transcriptase. The presence of the 4'-ethynyl group then sterically hinders the translocation of the enzyme along the DNA template, effectively halting further DNA synthesis. This unique mechanism contributes to its high potency and a high barrier to resistance.

Caption: Mechanism of action of Islatravir (EFdA) as a reverse transcriptase translocation inhibitor.

Anticancer Mechanism

The anticancer activity of many ethynyl-modified pyrimidines stems from their ability to interfere with DNA synthesis in rapidly dividing cancer cells. Similar to their antiviral counterparts, these compounds can be intracellularly phosphorylated and then incorporated into the DNA of cancer cells. This incorporation can lead to chain termination or the induction of DNA damage, ultimately triggering apoptosis (programmed cell death).

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ethynyl-modified pyrimidines.

Synthesis: Sonogashira Coupling of 5-Iodo-2'-deoxyuridine with Trimethylsilylacetylene

This protocol describes a typical Sonogashira coupling reaction for the synthesis of a protected 5-ethynyl-2'-deoxyuridine derivative.

Materials:

-

5-Iodo-2'-deoxyuridine

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Trimethylsilylacetylene (TMSA)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 5-iodo-2'-deoxyuridine (1 equivalent).

-

Add Pd(PPh₃)₂Cl₂ (0.05 equivalents) and CuI (0.1 equivalents).

-

Dissolve the solids in anhydrous DMF.

-

Add triethylamine (3 equivalents) to the reaction mixture.

-

Slowly add trimethylsilylacetylene (1.5 equivalents) via syringe.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the protected 5-(trimethylsilylethynyl)-2'-deoxyuridine.

-

Deprotection of the silyl group can be achieved by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), to yield 5-ethynyl-2'-deoxyuridine.

Caption: General workflow for the synthesis of 5-ethynyl-2'-deoxyuridine via Sonogashira coupling.

Biological Evaluation: HIV Reverse Transcriptase Translocation Inhibition Assay

This assay is designed to evaluate the ability of a compound to inhibit the translocation of HIV reverse transcriptase.

Materials:

-

Purified recombinant HIV-1 Reverse Transcriptase (RT)

-

A defined RNA or DNA template-primer substrate

-

Deoxynucleoside triphosphates (dNTPs), including a radiolabeled or fluorescently labeled dNTP

-

The triphosphate form of the test compound (e.g., Islatravir-TP)

-

Reaction buffer (containing MgCl₂, Tris-HCl, KCl, DTT)

-

Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

-

Phosphorimager or fluorescence scanner

Procedure:

-

Prepare the reaction mixtures in separate tubes on ice. Each reaction should contain the template-primer, reaction buffer, and a specific concentration of the test compound's triphosphate form. Include a no-inhibitor control.

-

Initiate the reaction by adding HIV-1 RT to each tube and incubate at 37°C for a defined period.

-

Terminate the reactions by adding a stop solution (e.g., EDTA in formamide loading buffer).

-

Denature the samples by heating.

-

Load the samples onto a denaturing polyacrylamide gel.

-

Run the gel to separate the DNA products by size.

-

Visualize the DNA products using a phosphorimager or fluorescence scanner.

-

Analyze the gel to determine the extent of primer extension. A translocation inhibitor will result in the accumulation of shorter DNA products compared to the control, indicating that the RT is stalled.

Biological Evaluation: Plaque Reduction Assay for Antiviral Activity

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).

Materials:

-

Susceptible host cell line (e.g., Vero cells for HSV)

-

Virus stock of known titer

-

Culture medium

-

Test compound at various concentrations

-

Overlay medium (e.g., containing carboxymethyl cellulose or agarose)

-

Crystal violet staining solution

-

Formalin for cell fixation

Procedure:

-

Seed host cells in multi-well plates and grow to confluency.

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the growth medium from the cells and add the medium containing the different concentrations of the test compound. Include a "virus only" control (no compound) and a "cell only" control (no virus, no compound).

-

Infect the wells with a predetermined amount of virus (multiplicity of infection, MOI, typically low to allow for plaque formation).

-

After a 1-2 hour adsorption period, remove the virus inoculum and add the overlay medium containing the respective concentrations of the test compound.

-

Incubate the plates for several days until visible plaques form in the "virus only" control wells.

-

Fix the cells with formalin and then stain with crystal violet.

-

Wash the plates and count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration relative to the "virus only" control.

-

Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.

Biological Evaluation: MTT Assay for Cytotoxicity

This colorimetric assay is used to assess the cytotoxicity of a compound on a given cell line (CC50).

Materials:

-

Cancer cell line of interest

-

Culture medium

-

Test compound at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium and add the medium containing the different concentrations of the test compound to the wells. Include a "cells only" control (no compound).

-

Incubate the plate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control.

-

Determine the CC50 value, the concentration of the compound that reduces cell viability by 50%, by plotting the percentage of cell viability against the compound concentration.

Caption: General workflow for the screening and validation of antiviral compounds.

Conclusion and Future Directions

The discovery and development of ethynyl-modified pyrimidines represent a remarkable success story in medicinal chemistry. From their early beginnings as synthetically challenging molecules to their current status as highly potent and selective therapeutic agents, these compounds have significantly impacted the fields of virology and oncology. The continued exploration of this chemical space, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, holds immense promise for the discovery of next-generation drugs to combat a wide range of diseases. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource to empower researchers in this exciting and impactful area of drug discovery.

References

- 1. Drug Discovery of Nucleos(t)ide Antiviral Agents: Dedicated to Prof. Dr. Erik De Clercq on Occasion of His 80th Birthday - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. gold-chemistry.org [gold-chemistry.org]

- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 7. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 12. texaschildrens.org [texaschildrens.org]

- 13. benchchem.com [benchchem.com]

- 14. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Quantum Yield of Fluorescent Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent molecules are indispensable tools in modern research, particularly in the fields of biology, chemistry, and medicine. Among the vast array of fluorophores, pyrimidine derivatives represent a versatile class of compounds with tunable photophysical properties. The 5-ethynylpyrimidine scaffold, in particular, offers a valuable platform for the development of novel fluorescent probes due to the alkyne group's utility in bioorthogonal "click" chemistry, enabling the specific labeling of biomolecules. A critical parameter for any fluorescent probe is its fluorescence quantum yield (Φ), which quantifies the efficiency of the fluorescence process.

Case Study: 5-(2-(dimethylamino)-6-methoxypyrimidin-4-yl)-furan-2-carbaldehyde

A notable example of a fluorescent pyrimidine derivative is 5-(2-(dimethylamino)-6-methoxypyrimidin-4-yl)-furan-2-carbaldehyde. The synthesis of this compound can be achieved through a Suzuki cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1] The photophysical properties of this derivative have been characterized, providing valuable insights into the fluorescence of substituted pyrimidines.

Quantitative Photophysical Data

The fluorescence quantum yield of 5-(2-(dimethylamino)-6-methoxypyrimidin-4-yl)-furan-2-carbaldehyde was determined in ethanol using the Simultaneous Absorption and Fluorescence Emission (SAFE) method.[1] The quantum yield was measured at two different excitation wavelengths, with quinine sulfate used as the reference standard.[1]

| Compound | Solvent | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Quantum Yield (Φ) | Reference Standard |

| 5-(2-(dimethylamino)-6-methoxypyrimidin-4-yl)-furan-2-carbaldehyde | Ethanol | 385 | - | 0.271 | Quinine Sulfate |

| 5-(2-(dimethylamino)-6-methoxypyrimidin-4-yl)-furan-2-carbaldehyde | Ethanol | 397 | - | 0.274 | Quinine Sulfate |

Note: The specific emission maxima for this compound were not detailed in the cited source.

Experimental Protocols

The determination of fluorescence quantum yield is a critical experimental procedure. Two common methods are the absolute method and the relative (or comparative) method.

Relative Quantum Yield Measurement (Comparative Method)

The relative method is the more common approach and involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Materials:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Fluorescent derivative of interest (the "sample")

-

Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)

-

Spectroscopic grade solvents

Procedure:

-

Preparation of Solutions:

-

Prepare a series of dilute solutions of both the sample and the reference standard in the same solvent.

-

The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

-

Absorption Measurement:

-

Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

-

Fluorescence Emission Measurement:

-

Using a spectrofluorometer, record the fluorescence emission spectrum of each solution.

-

It is crucial to use the same excitation wavelength and instrument settings (e.g., slit widths) for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the emission spectrum for each solution.

-

The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

I_sample and I_std are the integrated fluorescence intensities of the sample and standard, respectively.

-

A_sample and A_std are the absorbances of the sample and standard at the excitation wavelength, respectively.

-

n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (if different solvents are used).

-

Simultaneous Absorption and Fluorescence Emission (SAFE) Method

This method, as described for the case study compound, utilizes a specialized commercial fluorescence spectrometer capable of recording absorption and emission spectra simultaneously.[1] This integrated approach can enhance the precision and efficiency of the measurements. The quantum yield determination with the SAFE method also relies on a reference standard, such as quinine sulfate.[1]

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for determining the relative fluorescence quantum yield.

Figure 1. General workflow for relative quantum yield determination.

Synthesis of Fluorescent Pyrimidine Derivatives

The synthesis of fluorescent pyrimidine derivatives often involves modern cross-coupling reactions to introduce various substituents that modulate the photophysical properties. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful and versatile method for this purpose.[1][2][3][4][5]

Figure 2. Simplified scheme of Suzuki-Miyaura coupling for pyrimidine functionalization.

Conclusion

The quantum yield is a fundamental property that dictates the utility of a fluorescent molecule. While a comprehensive dataset for this compound derivatives remains to be fully established in the scientific literature, the principles and experimental methodologies outlined in this guide provide a solid foundation for researchers working with this and related classes of fluorescent compounds. The case study of 5-(2-(dimethylamino)-6-methoxypyrimidin-4-yl)-furan-2-carbaldehyde highlights the importance of precise measurement techniques and the role of synthetic chemistry in developing novel fluorophores. As research in this area progresses, it is anticipated that a greater understanding of the structure-property relationships governing the quantum yield of this compound derivatives will emerge, paving the way for the rational design of next-generation fluorescent probes for a wide range of applications in research and drug development.

References

- 1. Determining Fluorescence Quantum Yield for 5-(2-(Dimethylamino)-6-Methoxypyrimidin-4-yl)-Furan-2-Carbaldehyde Using Simultaneous Absorption and Fluorescence Emission (SAFE) Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Studies on the Reactivity of 5-Ethynylpyrimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethynylpyrimidine is a key heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse range of bioactive molecules. The presence of the electron-deficient pyrimidine ring in conjunction with the reactive ethynyl group imparts a unique chemical reactivity profile, making it a valuable synthon in drug discovery. This technical guide provides a comprehensive overview of the theoretical aspects of this compound's reactivity, focusing on cycloaddition, nucleophilic addition, and transition-metal catalyzed reactions. Detailed experimental protocols for key transformations and an exploration of the role of this compound derivatives in modulating signaling pathways relevant to drug development are also presented.

Introduction

The pyrimidine nucleus is a fundamental component of numerous biologically active compounds, including several FDA-approved drugs.[1] Functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The introduction of an ethynyl group at the 5-position of the pyrimidine ring opens up a wide array of synthetic possibilities, enabling the construction of complex molecular architectures. Understanding the theoretical underpinnings of this compound's reactivity is crucial for the rational design of novel therapeutics. This guide delves into the computational analysis of its reactivity, providing insights into reaction mechanisms and energetics.

Theoretical Studies on Reactivity

The reactivity of this compound is governed by the interplay of the electron-withdrawing nature of the pyrimidine ring and the inherent reactivity of the carbon-carbon triple bond. Density Functional Theory (DFT) calculations are a powerful tool for elucidating the electronic structure and predicting the reactivity of such molecules.

Electronic Properties and Molecular Orbital Analysis

Computational studies on nitrogen-containing heterocycles indicate that the electronic properties are highly dependent on the position of substitution. The pyrimidine ring is electron-deficient, which influences the electron density of the attached ethynyl group. This electron-withdrawing effect polarizes the triple bond, making the terminal ethynyl carbon susceptible to nucleophilic attack and the triple bond itself reactive towards cycloaddition reactions. Molecular orbital analysis would likely show a low-lying Lowest Unoccupied Molecular Orbital (LUMO) associated with the pyrimidine ring and the ethynyl moiety, indicating its electrophilic character.

Cycloaddition Reactions

The ethynyl group of this compound is a versatile dienophile and dipolarophile for various cycloaddition reactions.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for the synthesis of 1,2,3-triazoles. Theoretical studies on the CuAAC reaction have shown that the coordination of copper(I) to the alkyne significantly lowers the activation energy of the reaction and controls the regioselectivity, favoring the formation of the 1,4-disubstituted triazole.[2] The reaction is proposed to proceed through a stepwise mechanism involving a copper acetylide intermediate.[2]

-

Inferred Quantitative Data: Based on analogous systems, the activation energy for the uncatalyzed [3+2] cycloaddition of an azide with this compound is expected to be in the range of 18-20 kcal/mol. With a copper(I) catalyst, this barrier is significantly reduced, making the reaction feasible at room temperature.

The ethynyl group can also participate as a dienophile in [4+2] cycloaddition reactions. The electron-deficient nature of the pyrimidine ring enhances the dienophilic character of the ethynyl group. Theoretical studies on Diels-Alder reactions involving ethynyl-substituted heterocycles would be necessary to predict the activation barriers and stereoselectivity of such transformations with this compound.

Nucleophilic Addition Reactions

The polarization of the ethynyl group by the electron-withdrawing pyrimidine ring makes it susceptible to nucleophilic attack. Theoretical studies on nucleophilic additions to activated alkynes can provide a framework for understanding the reactivity of this compound. The reaction mechanism is expected to proceed via a nucleophilic attack on the terminal carbon of the ethynyl group, followed by protonation to yield the addition product. The activation barrier for such a reaction would depend on the nature of the nucleophile and the solvent.

Transition-Metal Catalyzed Cross-Coupling Reactions

This compound is readily synthesized via the Sonogashira cross-coupling reaction of a 5-halopyrimidine (e.g., 5-bromopyrimidine or 5-chloropyrimidine) with a terminal alkyne.[1]

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[1] The generally accepted mechanism is as follows:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the 5-halopyrimidine to form a Pd(II)-pyrimidine complex.

-

Copper Acetylide Formation: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.

-

Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II)-pyrimidine complex.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 5-alkynylpyrimidine product and regenerate the Pd(0) catalyst.

Computational studies on the Sonogashira reaction have provided detailed insights into the energetics of each step. The oxidative addition is often considered the rate-determining step.

Data Presentation

Table 1: Inferred Activation Energies for [3+2] Cycloaddition of an Azide with this compound

| Reaction Type | Catalyst | Inferred Activation Energy (kcal/mol) |

| Uncatalyzed | None | 18 - 20 |

| Cu(I)-catalyzed (CuAAC) | Copper(I) | Significantly Lowered |

Note: These values are inferred from theoretical studies on analogous systems and are intended to provide a qualitative understanding of the reactivity.